ethyl (E)-4-octenoate
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Overview
Description
Preparation Methods
ethyl (E)-4-octenoate is typically synthesized through an acid-catalyzed esterification reaction. The process involves reacting 4-octenoic acid (C10H18O2) with ethanol (C2H5OH) under acidic conditions to produce ethyl 4-octenoate and water (H2O) . Sulfuric acid is often used as a catalyst to accelerate the reaction .
Chemical Reactions Analysis
ethyl (E)-4-octenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ethyl (E)-4-octenoate has a wide range of applications in scientific research, including:
Biology: It is used in the study of biochemical pathways and enzyme reactions.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the manufacture of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 4-octenoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The exact pathways and targets depend on the specific application and context in which it is used .
Comparison with Similar Compounds
ethyl (E)-4-octenoate can be compared with other similar compounds, such as:
Ethyl cis-4-octenoate: A stereoisomer with similar properties but different spatial arrangement.
Ethyl (Z)-4-octenoate: Another stereoisomer with distinct chemical behavior.
Ethyl oct-4-enoate: A compound with a similar structure but different functional groups.
This compound is unique due to its specific molecular configuration and reactivity, making it valuable in various industrial and research applications .
Properties
CAS No. |
138234-61-4 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
ethyl oct-4-enoate |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h6-7H,3-5,8-9H2,1-2H3 |
InChI Key |
WRUZCQAJIHSQPL-UHFFFAOYSA-N |
SMILES |
CCCC=CCCC(=O)OCC |
Canonical SMILES |
CCCC=CCCC(=O)OCC |
Origin of Product |
United States |
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